6-Keto-prostaglandin F1alpha
Description
Overview of 6-Keto-prostaglandin F1alpha as a Prostacyclin Metabolite
This compound (6-keto-PGF1α) is a key compound in biomedical research, primarily recognized as the stable, inactive hydrolysis product of prostacyclin (PGI2). ncats.iocaymanchem.com Prostacyclin is a potent but highly unstable vasodilator and inhibitor of platelet aggregation, with a short half-life of only 2-5 minutes at physiological pH. hmdb.camdpi.com This instability makes direct measurement of PGI2 in biological systems challenging. Consequently, researchers typically measure the levels of 6-keto-PGF1α as a reliable surrogate to assess prostacyclin production and activity in vivo. ncats.ioresearchgate.net
The conversion of PGI2 to 6-keto-PGF1α occurs non-enzymatically. caymanchem.com Following its formation, 6-keto-PGF1α undergoes further metabolism. Studies in humans have shown that after infusion of either prostacyclin or 6-keto-PGF1α, a major urinary metabolite is dinor-6-keto-prostaglandin F1alpha. researchgate.net The metabolic pathway also involves processes such as beta-oxidation, dehydrogenation at the C-15 position, and reduction of a double bond. nih.gov Although 6-keto-PGF1α itself is considered physiologically active, it is found in almost all mammalian tissues and serves as a crucial marker for the biosynthesis of its parent compound, prostacyclin. hmdb.canih.gov
Role in Eicosanoid Pathways and the Arachidonic Acid Cascade
6-Keto-prostaglandin F1α is an integral part of the eicosanoid signaling pathway, which originates from the metabolism of arachidonic acid. Eicosanoids are a large family of signaling molecules that include prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins, all of which are synthesized from the 20-carbon fatty acid, arachidonic acid. hmdb.caresearchgate.net These molecules are potent and act locally at their site of synthesis. hmdb.ca
The synthesis of prostaglandins, including the precursor to 6-keto-PGF1α, begins with the release of arachidonic acid from membrane phospholipids (B1166683) by the action of phospholipase A2 or phospholipase C. researchgate.net The free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to form the unstable endoperoxide prostaglandin (B15479496) G2 (PGG2), which is then converted to prostaglandin H2 (PGH2). mdpi.com PGH2 is a pivotal intermediate that can be further metabolized by various synthases into different prostaglandins. Specifically, prostacyclin synthase converts PGH2 into prostacyclin (PGI2). As mentioned, PGI2 is rapidly hydrolyzed to the more stable 6-keto-prostaglandin F1α. researchgate.net
The arachidonic acid cascade is a critical pathway in inflammatory processes and cellular signaling. For example, in studies involving macrophages, the presence of pathogens can trigger the mobilization of arachidonic acid and the subsequent synthesis of various eicosanoids, including 6-keto-prostaglandin F1α. nih.gov This highlights the role of the pathway in the immune response. The various products of the arachidonic acid cascade, including 6-keto-PGF1α, have diverse and sometimes opposing biological effects, contributing to the complex regulation of physiological and pathophysiological processes.
Historical Context of this compound Discovery and Early Research
The discovery of 6-keto-prostaglandin F1α is intrinsically linked to the discovery of its parent compound, prostacyclin. In 1976, a new pathway for arachidonic acid metabolism was identified, leading to a bicyclic prostanoid structure that was later named prostacyclin by John Vane's research group. nih.gov Shortly thereafter, in the same year, the isolation, structure, and biosynthesis of 6-ketoprostaglandin F1α were described in the rat stomach. caymanchem.com Further research confirmed the chemical structure of prostacyclin (then referred to as prostaglandin X) and its conversion to 6-keto-PGF1α. caymanchem.com
Early research focused on characterizing the synthesis and stereochemistry of both prostacyclin and 6-keto-PGF1α. acs.orgacs.org A significant body of early work also centered on developing methods for its measurement in biological fluids. Radioimmunoassays were developed and validated, which helped to establish the very low concentrations of 6-keto-PGF1α in human venous plasma, typically less than 50 pg/ml. nih.gov These early analytical studies were crucial for understanding the baseline levels and the dynamic changes in prostacyclin production in various physiological and pathological states. For instance, early investigations measured concentrations of 6-keto-PGF1α in amniotic fluid during late pregnancy and labor, suggesting a potential functional role for prostacyclin in human parturition. nih.gov Furthermore, it was identified as a potential early marker for acute rejection in experimental pancreas transplantation. nih.gov
Data Tables
Table 1: Key Molecules in the Prostacyclin Pathway
| Compound Name | Abbreviation | Role |
| This compound | 6-keto-PGF1α | Stable metabolite of Prostacyclin, used as a marker of its production. ncats.io |
| Prostacyclin | PGI2 | Potent vasodilator and inhibitor of platelet aggregation. hmdb.ca |
| Arachidonic Acid | AA | Precursor fatty acid for eicosanoid synthesis. researchgate.net |
| Prostaglandin H2 | PGH2 | Intermediate in the synthesis of prostaglandins and thromboxanes. mdpi.com |
| Dinor-6-keto-prostaglandin F1alpha | A major urinary metabolite of 6-keto-PGF1α. researchgate.net |
Table 2: Chronology of Key Research Findings
| Year | Finding |
| 1976 | Isolation, structure, and biosynthesis of 6-ketoprostaglandin F1α in the rat stomach described. caymanchem.com |
| 1976 | Chemical structure of prostacyclin (prostaglandin X) and its conversion to 6-keto-PGF1α reported. caymanchem.com |
| 1977 | Synthesis and stereochemistry of prostacyclin and 6-keto-PGF1α detailed. acs.org |
| 1979 | Measurement of 6-keto-PGF1α in amniotic fluid suggests a role for prostacyclin in human labor. nih.gov |
| 1982 | Development of a radioimmunoassay for 6-keto-PGF1α and confirmation of its low plasma concentration. nih.gov |
| 1994 | 6-keto-PGF1α identified as a potential early marker for acute rejection in experimental pancreas transplantation. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGOFTHODYBSGM-ZUNNJUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317937 | |
| Record name | 6-Keto-PGF1α | |
| Source | EPA DSSTox | |
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Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Keto-prostaglandin F1a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002886 | |
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CAS No. |
58962-34-8 | |
| Record name | 6-Keto-PGF1α | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58962-34-8 | |
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| Record name | 6-Ketoprostaglandin F1alpha | |
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| Record name | 6-Keto-PGF1α | |
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| Record name | 6-oxo-9alpha,11alpha-15S-trihydroxy-prost-13E-en-1-oic acid | |
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| Record name | 6-KETOPROSTAGLANDIN F1.ALPHA. | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | 6-Keto-prostaglandin F1a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002886 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Biosynthesis and Metabolism of 6 Keto Prostaglandin F1alpha
Enzymatic Pathways Leading to 6-Keto-prostaglandin F1alpha Formation
The generation of this compound is intrinsically linked to the synthesis and degradation of prostacyclin (PGI2). It is not directly synthesized by an enzyme but is the result of the chemical breakdown of its highly unstable precursor, PGI2.
Prostacyclin Synthase Activity and PGI2 Production
Prostacyclin (PGI2) is synthesized from prostaglandin (B15479496) H2 (PGH2) through the action of the enzyme prostacyclin synthase (EC 5.3.99.4), also known as PTGIS or CYP8A1. wikipedia.orgwikipedia.org This enzyme is a member of the cytochrome P450 family of isomerases and is primarily located in the endoplasmic reticulum membrane of vascular endothelial and smooth muscle cells. wikipedia.orgahajournals.org Prostacyclin synthase catalyzes the isomerization of the endoperoxide PGH2 to form PGI2, a potent vasodilator and inhibitor of platelet aggregation. wikipedia.org
Research indicates that prostacyclin synthase is a constitutively expressed enzyme in human endothelial cells. nih.govresearchgate.net This means it is generally present at stable levels and not induced by inflammatory stimuli. nih.govresearchgate.net Studies have shown that while stimuli like interleukin-1 alpha can markedly increase PGI2 synthesis, this is due to the induction of prostaglandin H synthase (cyclooxygenase) activity, not an increase in prostacyclin synthase levels. nih.govresearchgate.net Therefore, the rate-limiting step in the conversion of arachidonic acid to PGI2 appears to be the availability of the PGH2 precursor, which is controlled by cyclooxygenase enzymes. nih.gov
Non-Enzymatic Hydrolysis of Prostacyclin to this compound
Prostacyclin (PGI2) is an exceptionally unstable molecule under physiological conditions, with a very short half-life of approximately 2-3 minutes at physiological pH and temperature. glowm.comcaymanchem.combertin-bioreagent.com It undergoes rapid, non-enzymatic hydrolysis to form its more stable, biologically inactive metabolite, this compound (6-keto-PGF1α). glowm.comresearchgate.netnih.govcaymanchem.com This spontaneous chemical transformation makes direct measurement of PGI2 in biological fluids challenging. ncats.io Consequently, 6-keto-PGF1α serves as a reliable and commonly used surrogate marker for quantifying PGI2 biosynthesis both in vitro and in vivo. caymanchem.comncats.ioglpbio.com
Role of Cyclooxygenase (COX-1 and COX-2) in Precursor Synthesis
The synthesis of all prostaglandins (B1171923), including the PGI2 precursor PGH2, begins with the release of arachidonic acid from membrane phospholipids (B1166683). ahajournals.org The cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases, then catalyze the conversion of arachidonic acid into the unstable endoperoxide intermediate, PGH2. proteopedia.orgnih.gov
There are two primary isoforms of this enzyme:
COX-1: This isoform is constitutively expressed in most tissues and is considered to have a "housekeeping" role, producing prostaglandins that are involved in normal physiological functions like gastric cytoprotection and platelet aggregation. nih.govnih.govtg.org.aumdpi.com
COX-2: This isoform is typically undetectable in most normal tissues but is rapidly induced by inflammatory stimuli, mitogens, and cytokines. proteopedia.orgnih.govtg.org.au It is therefore primarily associated with the production of prostaglandins at sites of inflammation. nih.gov
Both COX-1 and COX-2 contribute to the pool of PGH2 available for conversion by prostacyclin synthase into PGI2. wikipedia.org While COX-2 is often linked to inflammatory processes, it is also constitutively expressed in some tissues like the central nervous system and kidneys. proteopedia.orgnih.gov The relative contribution of COX-1 and COX-2 to PGI2 production can vary depending on the tissue and physiological or pathological state. wikipedia.org
Metabolic Disposition and Further Catabolism of this compound
Once formed, 6-keto-PGF1α undergoes further enzymatic degradation into various metabolites that are ultimately excreted from the body.
Identification of Major Metabolites, e.g., 2,3-dinor-6-keto-PGF1alpha
The primary metabolic pathway for 6-keto-PGF1α involves beta-oxidation, a process that shortens the carboxylic acid side chain by two carbon atoms. nih.gov This leads to the formation of 2,3-dinor-6-keto-prostaglandin F1alpha , which has been identified as the major urinary metabolite of both PGI2 and 6-keto-PGF1α in humans. researchgate.netsapphirebioscience.comglpbio.comcaymanchem.comhmdb.ca
Studies involving the infusion of labeled prostanoids into human volunteers have elucidated the relative abundance of these metabolites. After infusion of labeled 6-keto-PGF1α, 2,3-dinor-6-keto-PGF1α accounted for approximately 23% of the recovered radioactivity in urine. sapphirebioscience.comcaymanchem.com Similarly, following PGI2 infusion, this dinor metabolite represented about 20.5% of the recovered radioactivity. researchgate.netcaymanchem.com
Other metabolic transformations include dehydrogenation at the C-15 hydroxyl group and reduction of the C-13,14 double bond, leading to metabolites such as 6,15-diketo-13,14-dihydro-PGF1α . nih.govresearchgate.net Further omega-oxidation can also occur. nih.gov
| Metabolite | % of Recovered Radioactivity (after PGI2 Infusion) | % of Recovered Radioactivity (after 6-keto-PGF1α Infusion) | Metabolic Process |
|---|---|---|---|
| 2,3-dinor-6-keto-PGF1α (identified as dinor-4-keto-7,9,13-trihydroxy-prosta-11,12-enoic acid) | 20.5% | 22.4% | Beta-oxidation |
| 6-keto-PGF1α | 14.2% | 6.8% | Hydrolysis product (of PGI2) |
| dinor-4,13-diketo-7,9-dihydroxy-prostan-1,18-dioic acid | 19.7% | 7.0% | Beta-oxidation, Dehydrogenation, Omega-oxidation |
| dinor-4,13-diketo-7,9-dihydroxy-prostanoic acid | 6.8% | 5.4% | Beta-oxidation, Dehydrogenation |
| 6,15-diketo,13,14-dihydro-PGF1α | Not specified | 5.7% | Dehydrogenation, Double-bond reduction |
Excretion Pathways and Half-Life in Biological Fluids
The metabolic products of PGI2 and 6-keto-PGF1α are primarily excreted in the urine. glowm.comresearchgate.netnih.gov While 6-keto-PGF1α itself can be measured in urine, it represents a minor excretory product. nih.gov For instance, after administering labeled PGI2 to healthy males, only about 6.6% to 14.2% of the radioactivity was recovered in the urine as unchanged 6-keto-PGF1α. caymanchem.comnih.gov The majority is excreted as further metabolized products like the dinor derivatives. researchgate.netnih.gov
The half-lives of these compounds in circulation are key to understanding their function and measurement:
Prostacyclin (PGI2): The biological half-life is extremely short, lasting only 2-3 minutes before its hydrolysis. caymanchem.combertin-bioreagent.com
6-keto-PGF1α: This stable hydrolysis product is then converted to its major metabolite, 2,3-dinor-6-keto PGF1α.
2,3-dinor-6-keto PGF1α: This major metabolite has a longer half-life of approximately 30 minutes. caymanchem.combertin-bioreagent.com
This rapid clearance from the bloodstream indicates that PGI2 functions as a local hormone (autacoid) rather than a circulating one. caymanchem.com The measurement of urinary metabolites, particularly 2,3-dinor-6-keto-PGF1α, provides a non-invasive and integrated assessment of systemic PGI2 production over time. glowm.com
Regulation of this compound Biosynthesis
The biosynthesis of this compound (6-keto-PGF1α), the stable and inactive hydration product of prostacyclin (PGI2), is intricately regulated by a variety of physiological, pathological, and pharmacological factors. researchgate.net Since 6-keto-PGF1α is formed by the rapid, non-enzymatic hydrolysis of the chemically unstable PGI2, its levels serve as a reliable surrogate marker for prostacyclin production. researchgate.netbohrium.com The regulation of 6-keto-PGF1α levels is therefore directly tied to the modulation of PGI2 synthesis, which is primarily governed by the activity of cyclooxygenase (COX) enzymes and prostacyclin synthase.
Factors Influencing Prostacyclin Production and Subsequent this compound Levels
A diverse range of endogenous factors and conditions can influence the rate of prostacyclin synthesis, thereby altering the concentration of its metabolite, 6-keto-PGF1α. These factors include lipids, hormones, and the specific cellular and tissue environment.
Research has shown that certain lipids, particularly nonesterified fatty acids (NEFAs), can stimulate the production of 6-keto-PGF1α. ahajournals.orgahajournals.org Specifically, cis-unsaturated fatty acids such as oleic acid and linoleic acid have been observed to increase 6-keto-PGF1α levels in vascular smooth muscle cells (VSMCs), an effect that was not seen with equimolar concentrations of stearic acid or elaidic acid. ahajournals.orgahajournals.org This stimulation appears to be mediated by an increase in intracellular calcium, which is thought to activate phospholipase A2, rather than through protein kinase C (PKC) or extracellular signal-regulated kinase (ERK) pathways. ahajournals.orgnih.gov In human dorsal hand veins, local infusion of a lipid emulsion (Intralipid) and heparin led to a significant 350% to 500% increase in local 6-keto-PGF1α concentrations. ahajournals.orgnih.gov
Hormonal agents also play a significant role in regulating prostacyclin synthesis. In cultured rat granulosa cells, both luteinizing hormone (LH) and its precursor, arachidonic acid, stimulated 6-keto-PGF1α synthesis approximately four-fold. nih.gov A potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist also significantly stimulated its production. nih.gov Similarly, angiotensin II has been shown to selectively stimulate the formation of 6-keto-PGF1α in isolated human glomeruli under basal conditions. core.ac.uk
The production of 6-keto-PGF1α is also subject to tissue-specific regulation. For instance, cytosol from rat kidneys was found to enhance its production in a dose-dependent manner, whereas cytosol from the liver and spleen inhibited its formation while promoting prostaglandin E2 production. nih.gov Furthermore, various physiological and pathological states affect its synthesis. Patients with essential hypertension have been found to have lower urinary excretion of 6-keto-PGF1α compared to normotensive individuals. tandfonline.com Similarly, patients with active duodenal ulcers showed about 50% lower synthesis of 6-keto-PGF1α in cultured gastric mucosa. nih.gov In contrast, a study on children found a striking positive association between the frequency of bruising and prostacyclin production, suggesting a role for vascular prostacyclin in this symptomatology. nih.gov Aging is another factor, with studies indicating that plasma 6-keto-PGF1α levels decrease with age in both normotensive and hypertensive males. bohrium.com
Table 1: Factors Influencing 6-Keto-prostaglandin F1α Production
| Factor Category | Specific Factor | Effect on Synthesis | Context / Cell Type | Key Finding |
|---|---|---|---|---|
| Lipids | Oleic acid, Linoleic acid | Stimulation | Vascular Smooth Muscle Cells (VSMCs) | Induce a 2.5-fold increase in 6-keto-PGF1α levels. ahajournals.org |
| Lipids | Stearic acid, Elaidic acid | No significant effect | Vascular Smooth Muscle Cells (VSMCs) | Did not change 6-keto-PGF1α levels compared to baseline. ahajournals.org |
| Hormones | Luteinizing Hormone (LH) | Stimulation | Rat Granulosa Cells | Caused an approximately 4-fold increase in synthesis over 5 hours. nih.gov |
| Hormones | Angiotensin II | Stimulation | Isolated Human Glomeruli | Produced an almost selective stimulation of 6-keto-PGF1α. core.ac.uk |
| Cellular Milieu | Intracellular Calcium (Ca2+) | Modulation | Heart, VSMCs | Increased intracellular Ca2+ is a likely stimulus for the rise in 6-keto-PGF1α. ahajournals.orgnih.gov |
| Tissue Factors | Rat Kidney Cytosol | Stimulation | Bovine Seminal Vesicle Microsomes | Enhanced 6-keto-PGF1α production in a dose-dependent manner. nih.gov |
| Pathophysiology | Essential Hypertension | Inhibition | Hypertensive Subjects | Patients showed lower urinary excretion of 6-keto-PGF1α than normotensive controls. tandfonline.com |
| Pathophysiology | Duodenal Ulcer | Inhibition | Human Gastric Mucosa | Synthesis was 50% lower in patients with active duodenal ulcers. nih.gov |
| Physiology | Aging | Inhibition | Normotensive & Hypertensive Males | Plasma levels decreased with age in both groups. bohrium.com |
Impact of Pharmacological Agents on this compound Synthesis
The synthesis of 6-keto-PGF1α is a key target for various pharmacological agents, most notably nonsteroidal anti-inflammatory drugs (NSAIDs). These drugs typically function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of all prostaglandins, including prostacyclin.
Classical NSAIDs like indomethacin, aspirin, naproxen, and piroxicam (B610120) are potent inhibitors of 6-keto-PGF1α synthesis. Indomethacin has been shown to reverse the lipid-induced increase in 6-keto-PGF1α and inhibit its production in various tissues, including human glomeruli and sheep ureter. ahajournals.orgcore.ac.uknih.gov In rats, orally effective anti-inflammatory doses of aspirin, naproxen, and piroxicam caused a statistically significant depletion of 6-keto-PGF1α in the gastric mucosa. nih.gov In contrast, the NSAID etodolac (B1671708) was found to be tissue-specific, inhibiting prostaglandin synthesis at inflammatory sites but not significantly affecting 6-keto-PGF1α levels in the gastric mucosa, thus sparing its cytoprotective role. nih.gov Other NSAIDs, such as diclofenac, also demonstrate inhibitory action, reducing 6-keto-PGF1α concentrations in isolated sheep ureters. nih.gov The analgesic acetaminophen (B1664979) has been shown to inhibit 6-keto-PGF1α synthesis in human umbilical vein endothelial cells, though it is a much less potent inhibitor in platelets. pnas.org
Conversely, some pharmacological agents can increase 6-keto-PGF1α levels. Angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension, have been shown to increase its production. Studies on hypertensive subjects demonstrated that captopril, enalapril, ramipril, and fosinopril (B1673572) all induced a significant increase in the urinary excretion of 6-keto-PGF1α. tandfonline.com This effect is thought to be mediated by the accumulation of bradykinin, which is normally degraded by ACE and is a known stimulator of prostacyclin synthesis. tandfonline.com Additionally, the H2-receptor antagonist ranitidine (B14927) was found to significantly increase both prostaglandin E2 and 6-keto-PGF1α synthesis in the gastric mucosa of patients with duodenal ulcers following a 4-week treatment period. nih.gov
Other drug classes can also modulate synthesis. Thromboxane (B8750289) synthase inhibitors, such as dazoxiben, and dual thromboxane synthase inhibitors/receptor blockers, like DT-TX 30, have been found to increase the production of 6-keto-PGF1α by leukocytes. epa.gov
Table 2: Impact of Pharmacological Agents on 6-Keto-prostaglandin F1α Synthesis
| Agent Class | Specific Agent | Effect on Synthesis | Context / Cell Type | Key Finding |
|---|---|---|---|---|
| NSAID | Indomethacin | Inhibition | Human Dorsal Hand Veins, Sheep Ureter | Reversed lipid-induced increases and inhibited rhythmic contraction-associated synthesis. ahajournals.orgnih.gov |
| NSAID | Aspirin, Naproxen, Piroxicam | Inhibition | Rat Gastric Mucosa | Caused statistically significant depletion of 6-keto-PGF1α. nih.gov |
| NSAID | Etodolac | No significant effect | Rat Gastric Mucosa | Spared gastric mucosal 6-keto-PGF1α levels at anti-inflammatory doses. nih.gov |
| NSAID | Diclofenac | Inhibition | Sheep Ureter | Reduced concentrations to low levels, stopping rhythmic contractions. nih.gov |
| Analgesic | Acetaminophen | Inhibition | Human Umbilical Vein Endothelial Cells | Inhibited synthesis with an IC50 of 4.3 µM (at 2 µM arachidonic acid). pnas.org |
| Steroidal Anti-inflammatory | Dexamethasone | Inhibition | Cultured Rat Liver Cells | Inhibited tumor promoter-stimulated 6-keto-PGF1α production. nih.gov |
| ACE Inhibitor | Captopril, Enalapril, Ramipril, Fosinopril | Stimulation | Hypertensive Subjects | Significantly increased urinary excretion of 6-keto-PGF1α. tandfonline.com |
| H2-Receptor Antagonist | Ranitidine | Stimulation | Human Gastric Mucosa (Duodenal Ulcer Patients) | Significantly increased synthesis after 4 weeks of therapy. nih.gov |
| Thromboxane Modulator | Dazoxiben, DT-TX 30 | Stimulation | Leukocytes | Increased leukocyte production of 6-keto-PGF1α. epa.gov |
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| 12-O-tetradecanoylphorbol-13-acetate (TPA) |
| This compound (6-keto-PGF1α) |
| Acetaminophen |
| Angiotensin II |
| Arachidonic acid |
| Aspirin (acetylsalicylic acid) |
| Bisindolylmaleimide |
| Bradykinin |
| Captopril |
| Cycloheximide |
| Dazoxiben |
| Dexamethasone |
| Diclofenac sodium |
| DT-TX 30 |
| Elaidic acid |
| Enalapril |
| Etodolac |
| Fosinopril |
| Indomethacin |
| Linoleic acid |
| Luteinizing hormone (LH) |
| Naproxen |
| Nifedipine |
| Oleic acid |
| PD 098,059 |
| Piroxicam |
| Prostaglandin E2 (PGE2) |
| Prostaglandin H2 (PGH2) |
| Prostacyclin (PGI2) |
| Ramipril |
| Ranitidine |
| Stearic acid |
| Teleocidin |
| Thromboxane A2 (TxA2) |
Physiological and Pathophysiological Roles of 6 Keto Prostaglandin F1alpha
6-Keto-prostaglandin F1alpha as a Biomarker of Prostacyclin Production
This compound (6-keto-PGF1α) is a stable, inactive metabolite of prostacyclin (PGI2). nih.gov Prostacyclin itself is a highly unstable compound in biological systems, with a short half-life of about 42 seconds, rapidly undergoing spontaneous hydrolysis to form 6-keto-PGF1α. youtube.comwikipedia.org Due to this instability, direct measurement of prostacyclin is challenging. Consequently, the levels of 6-keto-PGF1α in plasma and urine are commonly measured as a reliable surrogate to estimate and indicate the systemic production of prostacyclin. nih.govcaymanchem.comcaymanchem.com
Prostacyclin is a lipid molecule derived from arachidonic acid, primarily synthesized by the vascular endothelium. caymanchem.com Its production is a key indicator of endothelial health. Therefore, assaying for 6-keto-PGF1α provides a valuable window into the rate of prostacyclin synthesis, offering insights into various physiological and pathological processes. nih.gov This measurement has become the indicator of choice for researchers and clinicians to assess prostacyclin levels and their implications in health and disease. nih.gov
Involvement in Vascular Biology and Endothelial Function
As the stable metabolite of prostacyclin, 6-keto-PGF1α levels indirectly reflect the potent vasodilatory actions of its parent compound. nih.govdroracle.ai Prostacyclin is a powerful vasodilator, promoting the relaxation of vascular smooth muscle cells, which leads to the widening of blood vessels. youtube.com This action helps to regulate blood vessel tone and maintain healthy blood flow. droracle.ai The vasodilatory effect is achieved by increasing intracellular levels of cyclic AMP (cAMP) within the smooth muscle cells. youtube.com Therefore, the measurement of 6-keto-PGF1α serves as an indicator of the body's capacity to produce prostacyclin, a critical mediator of vasodilation. nih.govnih.gov
Prostacyclin is recognized as the most potent endogenous inhibitor of platelet aggregation. nih.govdroracle.ai It prevents platelets from clumping together to form blood clots. youtube.comwikipedia.org This anti-aggregation effect is crucial for maintaining blood fluidity and preventing thrombosis. nih.gov Prostacyclin exerts this effect by binding to receptors on platelets, which stimulates an increase in cyclic AMP (cAMP) levels, thereby inhibiting platelet activation. youtube.comnih.govdroracle.ai The balance between prostacyclin and pro-aggregatory factors like thromboxane (B8750289) A2 is vital for vascular homeostasis. nih.govdroracle.ai Since 6-keto-PGF1α is the direct, stable breakdown product of prostacyclin, its concentration in biological fluids is a key index of the body's anti-platelet aggregation potential. nih.gov
Endothelial dysfunction, a condition where the inner lining of blood vessels fails to perform its normal functions, is often characterized by impaired production of prostacyclin. Consequently, measuring 6-keto-PGF1α levels can provide insights into the health of the endothelium. nih.gov Lower-than-normal levels of 6-keto-PGF1α can indicate reduced prostacyclin synthesis, which is a hallmark of endothelial dysfunction. nih.gov This state compromises vascular homeostasis and is associated with various cardiovascular diseases, including atherosclerosis and hypertension. For instance, studies have shown that serum from diabetic patients, a condition often linked with microangiopathy, causes significantly lower prostacyclin production (measured as 6-keto-PGF1α) in cultured human endothelial cells compared to serum from non-diabetic controls. nih.gov
Role in Cardiovascular Health and Disease
The role of prostacyclin, and by extension its biomarker 6-keto-PGF1α, has been a subject of investigation in the pathophysiology of essential hypertension. nih.gov Research suggests that a reduction in circulating prostacyclin may contribute to the elevation and maintenance of high blood pressure. nih.gov
One study comparing 25 patients with essential hypertension to 25 age-matched normotensive individuals found significantly lower supine plasma levels of 6-keto-PGF1α in the hypertensive group. nih.gov The study also identified a significant negative correlation between the plasma levels of 6-keto-PGF1α and systolic, diastolic, and mean blood pressures. nih.gov
Another investigation looked at normotensive and hypertensive males, further stratifying them by family history of hypertension. nii.ac.jp The results indicated that males with a family history of hypertension, regardless of their own blood pressure status, had lower plasma levels of 6-keto-PGF1α. nii.ac.jp This suggests a potential genetic component leading to decreased prostacyclin production, which may be a contributing factor in the development of hypertension. nii.ac.jp However, it is noteworthy that some studies have found no significant difference in 6-keto-PGF1α levels between control subjects and hypertensive patients, indicating that the relationship may be complex and influenced by other factors. nih.gov
Table 1: Research Findings on Plasma this compound Levels in Hypertension
| Study Population | Condition | Mean Plasma 6-keto-PGF1α Level (pg/ml) | Key Finding |
|---|---|---|---|
| 25 Normotensive Subjects | Normotensive | 270 +/- 14 | Hypertensive patients had significantly lower levels. nih.gov |
| 25 Hypertensive Patients | Hypertensive | 203 +/- 14 | A significant negative correlation was found with blood pressure. nih.gov |
| 13 Normotensive Males | No Family History of Hypertension | 17.7 +/- 2.0 | Subjects with a family history had lower levels. nii.ac.jp |
| 18 Normotensive Males | Family History of Hypertension | 12.0 +/- 1.7 | Suggests a potential genetic link to decreased production. nii.ac.jp |
| 21 Hypertensive Males | No Family History of Hypertension | 20.5 +/- 1.5 | Hypertensive males with a family history had the lowest levels. nii.ac.jp |
Studies in Atherosclerosis
This compound (6-keto-PGF1α), the stable metabolite of prostacyclin (PGI2), plays a significant role in the pathophysiology of atherosclerosis. Research indicates that an imbalance between the vasodilatory and anti-platelet aggregator, prostacyclin, and the pro-aggregatory vasoconstrictor, thromboxane A2 (TXA2), is a key factor in the development of atherosclerotic lesions.
In studies of patients with arteriosclerosis obliterans, a severe form of atherosclerosis, a marked imbalance between the stable metabolites of TXA2 (Thromboxane B2, or TXB2) and prostacyclin (6-keto-PGF1α) has been observed. One study involving 40 patients with arteriosclerosis obliterans and 30 healthy controls found that the ratio of TXB2 to 6-keto-PGF1α was significantly elevated in patients, increasing from 1.2 in the control group to 6.0 in the patient group nih.gov. This shift indicates a dominance of pro-thrombotic and vasoconstrictive effects, which aligns with the thrombogenic theory of atherosclerosis nih.gov.
Furthermore, the plasma levels of TXB2 were found to be abnormally high in these patients, and this increase correlated with the clinical severity and the extent of vascular damage nih.gov. This evidence underscores the theory that prostaglandins (B1171923) are heavily involved in the progression of atherosclerosis nih.gov. Platelet aggregation, which is inhibited by prostacyclin, is known to be a vital factor in the pathogenesis of atherosclerosis.
Table 1: Ratio of TXB2 to 6-Keto-PGF1α in Arteriosclerosis Obliterans
| Patient Group | TXB2 / 6-Keto-PGF1α Ratio |
|---|---|
| Healthy Controls | 1.2 |
| Arteriosclerosis Obliterans Patients | 6.0 |
Relevance in Pulmonary Hypertension
The prostacyclin pathway is of significant relevance in the context of pulmonary hypertension (PAH). Prostacyclin is a potent pulmonary vasodilator and possesses anti-proliferative properties, making its stable metabolite, 6-keto-PGF1α, a key indicator of its endogenous production.
In research involving patients with congenital heart disease, it was observed that individuals with pulmonary hypertension who did not receive a preconditioning agent had lower plasma levels of 6-keto-PGF1α compared to those without pulmonary hypertension. This suggests a potential deficiency or imbalance in the prostacyclin pathway in this condition. The therapeutic relevance of this pathway is well-established, as synthetic prostanoids, which mimic the action of prostacyclin, are a cornerstone in the treatment of PAH mayoclinic.org. The use of these agents, such as intravenous epoprostenol (B1671539) and treprostinil, aims to restore the vasodilatory and anti-proliferative effects that are compromised in pulmonary hypertension mayoclinic.org.
Association with Myocardial Infarct Size
Following an acute myocardial infarction (AMI), significant changes occur in the plasma levels of 6-keto-PGF1α. Studies have demonstrated a generalized increase in both 6-keto-PGF1α and its counterpart, TXB2, after an infarction event.
One study found that plasma levels of 6-keto-PGF1α increased twofold compared to control values in patients with AMI nih.gov. In the same study, TXB2 levels showed a much more dramatic ninefold increase nih.gov. The levels of these prostaglandins were observed to rise progressively from day 1 to day 3, and further from day 3 to day 7 post-infarction nih.gov.
Interestingly, the balance between these two mediators appeared to correlate with the clinical presentation. In patients with an uncomplicated myocardial infarction, the levels of the protective 6-keto-PGF1α were typically higher than the pro-thrombotic TXB2 levels. However, in patients who experienced arrhythmias as a complication of their myocardial infarction, TXB2 levels predominated over 6-keto-PGF1α levels, suggesting a shift towards a more pro-thrombotic and vasoconstrictive state nih.gov.
Table 2: Change in Prostaglandin (B15479496) Levels After Acute Myocardial Infarction
| Compound | Increase Compared to Control | Observation in Uncomplicated MI | Observation in MI with Arrhythmias |
|---|---|---|---|
| This compound | 2x | Levels higher than TXB2 | Levels lower than TXB2 |
| Thromboxane B2 (TXB2) | 9x | Levels lower than 6-Keto-PGF1α | Levels dominate over 6-Keto-PGF1α |
Involvement in Renal Physiology and Pathology
Regulation of Renal Blood Flow
Prostacyclin, and by extension its metabolite 6-keto-PGF1α, is a key humoral factor in the regulation of renal blood flow. Prostaglandins, in general, act as renal vasodilators, helping to maintain adequate blood flow and filtration within the kidneys. This function is particularly crucial in counteracting the effects of vasoconstrictor stimuli. The vasodilatory action helps to preserve renal perfusion and the glomerular filtration rate (GFR).
Altered Levels in Renal Vascular Hypertension, Nephrotic Syndrome, and Chronic Renal Failure
Alterations in the levels of 6-keto-PGF1α are observed in various renal pathologies, indicating its involvement in the underlying disease processes.
Renal Vascular Hypertension: In patients with essential hypertension, plasma levels of 6-keto-PGF1α have been found to be significantly lower than in normotensive individuals. One study reported average supine plasma levels of 203 pg/ml in hypertensive patients compared to 270 pg/ml in age-matched controls nih.gov. A significant negative correlation exists between plasma 6-keto-PGF1α levels and both systolic and diastolic blood pressure, suggesting that a reduction in circulating prostacyclin may contribute to the maintenance of elevated blood pressure nih.gov. Similarly, in a study of 62 patients with various renal diseases, a statistically significant difference in 6-keto-PGF1α values was found between patients with and without renal hypertension nih.gov.
Nephrotic Syndrome: In contrast to other renal conditions, studies on patients with nephrotic syndrome have shown that the urinary excretion of 6-keto-PGF1α remains normal karger.com. This is despite highly increased urinary excretion of prostaglandin E (PGE) and TXB2 in the same patient group karger.com. This finding suggests that while other eicosanoids are dysregulated, the prostacyclin pathway may be less directly involved in the pathophysiology of nephrotic syndrome.
Table 3: 6-Keto-prostaglandin F1α Levels in Renal Conditions
| Condition | Finding | Source |
|---|---|---|
| Renal Vascular Hypertension | Significantly lower plasma levels compared to normotensive controls (203 pg/ml vs 270 pg/ml). | nih.gov |
| Nephrotic Syndrome | Normal urinary excretion. | karger.com |
| Chronic Renal Failure | Decreased levels correlate with decreased renal function; markedly decreased urinary excretion. | nih.govkarger.com |
Link to Acute Kidney Injury
The role of 6-keto-PGF1α in acute kidney injury (AKI) is complex, with varying levels reported depending on the underlying cause. In cases of functional renal failure, such as hepatorenal syndrome, the urinary excretion of 6-keto-PGF1α is typically normal or reduced nih.gov. For instance, a study of cirrhotic patients with functional renal failure recorded a mean urinary excretion of 5.3 ng/h, which was lower than the 9.2 ng/h seen in normal subjects and significantly lower than the 15.9 ng/h in cirrhotic patients without renal failure nih.gov. This suggests that in this context, a failure to produce adequate renal vasodilator prostaglandins may contribute to the decline in kidney function.
In contrast, animal models of acute tubular necrosis (ATN) induced by toxins have shown that changes in renal prostaglandins are related to the injury and subsequent proliferation of renal tubular epithelial cells. In a study on gentamicin-induced ATN in rats, treatment with epidermal growth factor (EGF) ameliorated the injury and was associated with a significant increase in renal 6-keto-PGF1α levels and a decrease in TXB2 nih.gov. This suggests a potentially protective or regenerative role for prostacyclin in the context of direct tubular injury nih.gov.
Implications in Urolithiasis Research
Recent research has identified this compound as a potential urinary biomarker in the study of urolithiasis, the formation of stones in the urinary tract. avma.org As the stable, inactive metabolite of prostacyclin (PGI2), its levels in urine can reflect the local production of PGI2 within the kidneys. Intrarenal prostaglandins are crucial for regulating renal blood flow. avma.orgresearchgate.net
In a study investigating urinary biomarkers to differentiate between calcium oxalate (B1200264) and struvite urolithiasis in dogs, 6-keto-prostaglandin F1α was one of the metabolites found to be significantly elevated in the calcium oxalate group. avma.org This finding is part of a broader observation that arachidonic acid metabolism, which leads to the production of various prostaglandins, is closely linked to stone formation. avma.org Altered levels of urinary prostaglandins have been noted in patients with various kidney-related conditions, including renal vascular hypertension and chronic renal failure. avma.orgresearchgate.net Furthermore, 6-keto-prostaglandin F1α is recognized as a biomarker of oxidative stress and is found to be significantly elevated in patients with acute kidney injury. avma.orgresearchgate.net The elevation of this and other prostaglandins may contribute to a positive feedback mechanism that promotes the occurrence and recurrence of calcium oxalate stones by influencing renal tubular function and inducing oxidative stress. avma.org
Table 1: Differential Metabolites in Urolithiasis
| Metabolite | Observation in Calcium Oxalate Group | Associated Metabolic Pathway |
|---|---|---|
| This compound | Significantly elevated | Arachidonic Acid Metabolism |
| Prostaglandin B2 | Significantly elevated | Arachidonic Acid Metabolism |
Role in Pulmonary System
This compound, as the primary metabolite of prostacyclin, plays a significant role in the physiology of the pulmonary system. Its presence is indicative of local prostacyclin production, which has important vasodilatory and protective functions in the lungs.
The lungs are a significant site of prostaglandin generation and release into the circulation. ahajournals.org Research has shown that the synthesis of prostacyclin, measured via its stable metabolite this compound, is stimulated by pulmonary vasoconstriction. ahajournals.org In isolated rat lungs, vasoconstriction induced by agents like angiotensin II led to an increased release of arachidonic acid metabolites, with chromatographic analysis confirming this compound as the major component. ahajournals.org Similarly, hypoxic vasoconstriction, but not hypoxia itself, was found to increase the levels of this compound in the lung effluent. ahajournals.org
Studies in canine lung lobes have also demonstrated that abrupt increases in blood flow, which raise pulmonary arterial pressure, are associated with a significant increase in the pulmonary venous concentration of this compound. physiology.org This suggests that the endothelial cells of the lungs release prostacyclin in response to the mechanical stress of increased perfusion pressure. physiology.org
The production of prostacyclin in the lungs serves a protective function by counteracting excessive vasoconstriction. ahajournals.org This is supported by findings where inhibitors of prostaglandin synthesis were shown to enhance hypoxic pulmonary vasoconstriction. ahajournals.org The vasodilator properties of prostacyclin help to modulate the pulmonary vascular response to various stimuli.
Further evidence for this protective role comes from studies on the effects of alkalosis on hypoxic pulmonary vasoconstriction. Both hypocapnic and sodium bicarbonate-induced alkalosis were found to blunt hypoxic vasoconstriction in isolated rat lungs, a phenomenon accompanied by a significant increase in the perfusate level of this compound. nih.gov The use of meclofenamate, a cyclooxygenase inhibitor, counteracted both the blunting of vasoconstriction and the rise in this compound levels, indicating that the protective effect of alkalosis is mediated, at least in part, by prostacyclin. nih.gov
Table 2: this compound Levels in Response to Pulmonary Stimuli
| Stimulus | Experimental Model | Change in this compound | Reference |
|---|---|---|---|
| Angiotensin II-induced vasoconstriction | Isolated rat lungs | Increased | ahajournals.org |
| Hypoxic vasoconstriction | Isolated rat lungs | Increased | ahajournals.org |
| Abrupt increase in blood flow | Canine isolated lung lobes | Increased (0.26 ± 0.11 ng/ml) | physiology.org |
| Sympathetic stimulation | Canine isolated lung lobes | Increased (0.24 ± 0.11 ng/ml) | physiology.org |
| NaHCO3-induced alkalosis | Isolated rat lungs | Increased | nih.gov |
Involvement in Inflammatory Processes
Prostaglandins, including the precursor to this compound, are key mediators in the inflammatory response. nih.gov Their biosynthesis is markedly increased in inflamed tissues, where they contribute to the cardinal signs of acute inflammation. nih.gov
Prostacyclin, the parent compound of this compound, is a potent vasodilator and an inhibitor of platelet aggregation and leukocyte adhesion. nih.govmdpi.com These actions are crucial in modulating local blood flow and cellular responses during inflammation. In the cardiovascular system, prostacyclin, produced mainly by vascular endothelial and smooth muscle cells, helps to maintain homeostasis. mdpi.com It acts locally before being rapidly hydrolyzed to the inactive this compound. nih.govmdpi.com
Studies have shown that raising levels of nonesterified fatty acids (NEFAs) can lead to the generation of cyclooxygenase products that enhance vascular reactivity. ahajournals.orgnih.gov Specifically, local infusion of lipids in human dorsal hand veins resulted in a significant, indomethacin-sensitive increase in local plasma concentrations of 6-keto-PGF1α, suggesting that NEFAs induce the production of prostacyclin. ahajournals.orgnih.gov This indicates a link between lipid metabolism, prostaglandin production, and vascular function in inflammatory contexts.
Elevated levels of this compound have been associated with specific inflammatory conditions. In a rat model of carrageenin-induced pleurisy, a marked increase in the levels of both PGE2 and 6-keto-PGF1alpha was observed in the inflammatory exudate. nih.gov The administration of the non-steroidal anti-inflammatory drug (NSAID) loxoprofen-Na dose-dependently inhibited this increase, highlighting the role of prostacyclin production in this type of inflammatory response. nih.gov
In clinical research, significantly higher levels of this compound have been found in the peritoneal fluid of women with endometriosis, a chronic inflammatory condition. aaem.pl Furthermore, plasma concentrations of this compound were found to be significantly elevated in patients with septic shock, a life-threatening systemic inflammatory response. nih.gov A study on septic shock patients revealed a median plasma level of 229 pg/ml in non-survivors compared to 30 pg/ml in survivors, and less than 4 pg/ml in control patients, suggesting that a substantial increase in prostacyclin formation may play a role in the pathophysiology of human septic shock. nih.gov
Table 3: Inhibition of Prostaglandin Production by NSAIDs in Carrageenin-Induced Pleurisy
| Compound | ID50 for PGE2 Inhibition (mg/kg) | ID50 for 6-keto-PGF1alpha Inhibition (mg/kg) |
|---|---|---|
| Loxoprofen-Na | 0.07 | 0.10 |
| Indomethacin | 0.24 | 0.47 |
Reproductive and Fetal Physiology
Research in Ovulation Induction and Ovarian Hyperstimulation Syndrome
The involvement of this compound in ovulation and its potential connection to Ovarian Hyperstimulation Syndrome (OHSS) has been a subject of research, yielding complex findings. Prostacyclin (PGI2), the parent compound of this compound, is a potent vasodilator believed to be involved in increasing vascular permeability in the preovulatory follicle wall, a key process in OHSS.
One area of investigation has focused on urinary levels of this compound in women undergoing ovulation induction. A study found that women treated with clomiphene or human gonadotropins had significantly higher urinary concentrations of this compound compared to women who were ovulating spontaneously. This suggests that ovulation induction treatments are associated with an increased production of PGI2, which could originate from the ovaries or kidneys and may play a role in the development of OHSS.
However, other research examining the luteal phase, when OHSS typically manifests, did not find a corresponding increase in this compound production in women who developed OHSS compared to normal ovulatory women. In vitro studies on human granulosa luteal cells from stimulated IVF cycles showed that these cells secreted significant amounts of this compound, but only within the first 48 hours of culture. The addition of human chorionic gonadotropin (hCG) did not further increase this production. These findings led researchers to conclude that since this compound is not produced in significant amounts during the luteal phase, its parent compound PGI2 is unlikely to be a major factor in the etiology of OHSS.
| Patient Group | Sample Type | 6-keto-PGF1alpha Level (pmol/mmol creatinine) | Timing |
|---|---|---|---|
| Spontaneously Ovulating | Urine | 26.4 +/- 3.8 (pre-ovulation); 20.5 +/- 3.0 (post-ovulation) | Before and after ovulation |
| Clomiphene Treatment | Urine | 41.6 +/- 6.7 (pre-ovulation); 52.7 +/- 7.9 (post-ovulation) | Before and after ovulation |
| Gonadotropin Treatment | Urine | 49.0 +/- 5.8 (pre-ovulation); 48.1 +/- 6.8 (post-ovulation) | Before and after ovulation |
Amniotic Fluid Levels in Preeclampsia Research
Investigations into the amniotic fluid concentrations of this compound have provided insights into the local biochemical environment during pregnancies affected by preeclampsia. One study comparing amniotic fluid from 19 preeclamptic patients with samples from normotensive controls found no significant differences in the levels of this compound.
However, research focusing on the period of labor has revealed significant differences. In a study of 43 parturients whose labor was induced, the concentration of this compound in the amniotic fluid at the time of amniotomy was significantly lower in preeclamptic women (48.6 +/- 5.5 pg/ml) compared to healthy parturients (92.7 +/- 12.1 pg/ml). While the levels of this metabolite rose consistently throughout labor in both groups, the increase was diminished at every stage for the preeclamptic women. The maximal increase for the preeclamptic group (112.4 +/- 28.3 pg/ml) was significantly smaller than that observed in the healthy group (240.8 +/- 21.4 pg/ml). This suggests that a relative deficiency of prostacyclin in preeclamptic women may be exacerbated during labor.
| Patient Group | Measurement Time | Amniotic Fluid 6-keto-PGF1alpha Level (pg/ml) |
|---|---|---|
| Healthy Parturients | At Amniotomy | 92.7 +/- 12.1 |
| Preeclamptic Parturients | At Amniotomy | 48.6 +/- 5.5 |
| Healthy Parturients | Maximal Increase During Labor | 240.8 +/- 21.4 |
| Preeclamptic Parturients | Maximal Increase During Labor | 112.4 +/- 28.3 |
Other Physiological and Pathological Associations
Association with Septic Shock
Elevated plasma levels of this compound have been identified in patients experiencing septic shock, indicating a potential role for its parent compound, the vasodilator prostacyclin (PGI2), in the pathophysiology of this condition. A study measuring central venous plasma concentrations found significantly higher levels of this compound in patients with septic shock compared to control patients who were not septic or in shock, where levels were less than 4 pg/ml.
Furthermore, the levels appeared to correlate with patient outcomes. In eight patients who did not survive, the median plasma this compound level was 229 pg/ml, with a wide range from 31 to 21,998 pg/ml. In contrast, six survivors had a median level of 30 pg/ml, with a range of 22 to 194 pg/ml. This research demonstrates a clear association between human septic shock and elevated plasma this compound, suggesting that increased formation of PGI2 may be a contributing factor in the hemodynamic instability characteristic of septic shock.
| Patient Group | Median Plasma 6-keto-PGF1alpha Level (pg/ml) | Range (pg/ml) |
|---|---|---|
| Septic Shock (Non-survivors) | 229 | 31 to 21,998 |
| Septic Shock (Survivors) | 30 | 22 to 194 |
| Control (Not septic or in shock) | <4 | N/A |
Role in Ductus Arteriosus Patency and Development
This compound, as the stable metabolite of prostacyclin (PGI2), is integral to the understanding of the physiology of the ductus arteriosus. The ductus arteriosus is a vital blood vessel in the fetus that connects the pulmonary artery to the aorta, allowing blood to bypass the non-functional fetal lungs. The patency of this vessel during fetal life is actively maintained by vasodilatory factors, primarily prostaglandins.
Research on the lamb ductus arteriosus at term has shown that tissue homogenates can convert arachidonic acid into several prostaglandins, with this compound being the major compound formed, in amounts more than ten times greater than prostaglandins E2 and F2alpha. This highlights the significant capacity of the ductus arteriosus to produce PGI2.
Studies in dogs have further explored the distribution of PGI2 synthase, the enzyme that produces PGI2, and this compound itself within the vessel wall. In the normal ductus arteriosus, which undergoes closure after birth, PGI2 synthase levels were found to be higher in smooth muscle cells at sites of intimal thickening—a key feature of the closure process. The distribution of this compound mirrored this localization. This relationship between the vessel's morphology and the presence of PGI2 synthase suggests an important role for PGI2 in regulating ductal patency and potentially in the structural remodeling that leads to its closure. While PGI2 is a potent vasodilator that helps keep the ductus open in
Potential Involvement in Glaucoma Research
Glaucoma, a leading cause of irreversible blindness, is characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure (IOP). Research into the molecular mechanisms underlying glaucoma has explored the role of various endogenous signaling molecules, including prostaglandins and their metabolites. This compound (6-keto-PGF1α), the stable hydrolysis product of prostacyclin (PGI2), has been a subject of investigation in this context due to the known effects of prostaglandins on aqueous humor dynamics and IOP regulation.
The potential involvement of 6-keto-PGF1α in glaucoma is primarily inferred from studies on the broader prostacyclin pathway and the effects of related compounds on the eye. Prostacyclin itself is a potent vasodilator and inhibitor of platelet aggregation, and its analogues have been explored for their ocular hypotensive effects. The rationale for investigating 6-keto-PGF1α and its precursors in glaucoma research stems from the established role of other prostaglandins, such as prostaglandin F2α analogues, as first-line treatments for lowering IOP. These medications are thought to increase the uveoscleral outflow of aqueous humor.
Direct measurement of 6-keto-PGF1α levels in the aqueous humor of glaucoma patients compared to control subjects is not extensively documented in publicly available research. However, studies on the broader lipidomic and oxylipin profiles of aqueous humor in primary open-angle glaucoma (POAG) have revealed significant alterations in various lipid mediators, suggesting a dysregulation of eicosanoid metabolism in the glaucomatous eye. While these studies have not specifically identified 6-keto-PGF1α as a key altered metabolite, they provide a basis for further investigation into the prostacyclin pathway.
Experimental studies have provided some insights into the direct effects of 6-keto-PGF1α on the eye. One study investigated the effects of topically and intravitreally administered prostaglandins on intraocular pressure in rabbits. The findings indicated that while high doses of other prostaglandins like 6-keto-PGE1 and PGI2 increased IOP, topical application of 6-keto-PGF1α at doses that elevated IOP did not lead to an increase in the protein content of the aqueous humor, a marker of inflammation. This suggests that 6-keto-PGF1α may have a different pharmacological profile compared to other related prostaglandins in the eye.
The table below summarizes key findings from a study investigating the effects of various prostaglandins, including this compound, on intraocular pressure and aqueous humor protein content.
| Compound | Administration Route | Effect on Intraocular Pressure (IOP) | Effect on Aqueous Humor Protein Content |
|---|---|---|---|
| This compound | Topical (High Dose) | Increased IOP | No significant increase |
| Prostaglandin E2 (PGE2) | Topical | Increased IOP | Increased |
| 6-Keto-prostaglandin E1 | Topical | Increased IOP | Increased |
| Prostacyclin (PGI2) | Intravitreal | Increased IOP | Increased |
Further research is warranted to elucidate the precise role of this compound in the pathophysiology of glaucoma. This includes direct comparative studies of its concentration in the aqueous humor and plasma of glaucoma patients and further investigation into its effects on aqueous humor outflow pathways and optic nerve health. Understanding the complete profile of prostaglandin metabolites in the glaucomatous eye could unveil new therapeutic targets for this vision-threatening disease.
Methodologies for 6 Keto Prostaglandin F1alpha Quantification in Research
Immunoassays
Immunoassays are widely used for the quantification of 6-keto-PGF1α due to their high sensitivity and amenability to high-throughput analysis. These methods utilize the specific binding between an antibody and the 6-keto-PGF1α antigen.
Radioimmunoassay (RIA) for Plasma and Urine Samples
Radioimmunoassay (RIA) is a classic immunoassay technique that has been applied to the measurement of 6-keto-PGF1α in both plasma and urine. This competitive assay involves a radiolabeled form of 6-keto-PGF1α competing with the unlabeled 6-keto-PGF1α present in a sample for a limited number of antibody binding sites. The amount of radioactivity measured is inversely proportional to the concentration of 6-keto-PGF1α in the sample.
One of the challenges with RIA is potential cross-reactivity of the antiserum with other prostaglandins (B1171923), such as those of the E and F series. To ensure absolute specificity, pre-purification steps involving solvent extraction and thin-layer chromatography may be necessary. nih.gov The validity of RIA methods for 6-keto-PGF1α has been confirmed through direct comparison with gas chromatography-mass spectrometry. nih.gov
Research utilizing RIA has revealed interesting physiological insights. For instance, studies on human urine have shown age-specific differences in the excretion of 6-keto-PGF1α. Basal excretion in adults and one-year-old children was found to be lower than that of PGE2 or PGF2 alpha. nih.gov However, significantly higher levels of 6-keto-PGF1α were observed in the urine of newborns during the first week of life, suggesting a potentially important role for prostacyclin in kidney function during early development. nih.gov
| RIA Characteristic | Description | Source |
| Principle | Competitive binding between radiolabeled and unlabeled 6-keto-PGF1α for a limited amount of antibody. | |
| Specificity Challenge | Antiserum can cross-react with other prostaglandins (PGE, PGF series). | nih.gov |
| Validation | Method validated by comparison with gas chromatography-mass spectrometry. | nih.gov |
| Key Finding | Newborns excrete significantly more urinary 6-keto-PGF1α than adults or one-year-old children. | nih.gov |
Enzyme-Linked Immunosorbent Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is another common immunoassay format for the quantification of 6-keto-PGF1α. The most prevalent format is the competitive ELISA, which is designed for the accurate measurement of 6-keto-PGF1α in a variety of biological fluids, including serum, plasma, urine, and tissue culture media. eaglebio.comabcam.com
The principle of the competitive ELISA for 6-keto-PGF1α involves competition between the 6-keto-PGF1α in the sample and a fixed amount of enzyme-conjugated 6-keto-PGF1α for a limited number of binding sites on a pre-coated antibody. eaglebio.com After an incubation period, unbound components are washed away, and a substrate is added. The enzyme converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of 6-keto-PGF1α in the sample; a lower concentration of the target molecule in the sample results in more of the enzyme-conjugate binding and thus a stronger color signal. eaglebio.comabcam.com
Commercially available ELISA kits offer high sensitivity, with detection limits often in the low picogram per milliliter (pg/mL) range. abcam.comcaymanchem.com However, cross-reactivity with other related prostaglandins can be a factor, and the specificity of the assay should be considered when interpreting results. caymanchem.com For example, one commercially available kit reports significant cross-reactivity with 6-keto-Prostaglandin E1 (33.9%), Prostaglandin (B15479496) F1α (28%), and Prostaglandin F2α (11%). caymanchem.com
| ELISA Parameter | Typical Specification | Source |
| Assay Type | Competitive | abcam.com |
| Sample Types | Serum, Urine, Plasma, Cell culture supernatant, Tissue Culture Media | abcam.com |
| Sensitivity | As low as 1.4 pg/mL | abcam.com |
| Assay Range | e.g., 3.2 - 50,000 pg/mL | abcam.com |
| Cross-Reactivity Example | 6-keto Prostaglandin E1: 33.9%, Prostaglandin F1α: 28% | caymanchem.com |
Solid-Phase Immunoassay Techniques
Solid-phase immunoassays represent an advancement in immunoassay technology, offering convenience and reduced assay times. In these assays, one of the immunoreactants (either the antibody or antigen) is immobilized on a solid support, such as microplate wells or polystyrene tubes. nih.govnih.gov This immobilization facilitates the separation of bound and unbound reactants during the washing steps.
One described method utilizes microplates with immobilized antibodies for the measurement of 6-keto-PGF1α in biological media. nih.gov This format combines the convenience of the microplate with the sensitivity of a radiolabeled prostaglandin tracer in a competitive immunoassay. nih.gov This rapid solid-phase immunoassay can be completed in less than 2 hours, with a hands-on time of less than 30 minutes for 40 samples. nih.gov The sensitivity of this particular assay is approximately 20 pg per well at 50% displacement of the radiolabeled tracer. nih.gov The results from this method have shown a high correlation with those obtained from other solid-phase assays, such as those using magnetic particles. nih.gov
Another approach involves a solid-phase enzyme immunoassay where the antiserum is bound to a polystyrene tube. nih.gov In this competitive assay, enzyme-labeled and unlabeled 6-keto-PGF1α compete for the immobilized antibody. The amount of bound enzyme, determined by a fluorometric assay, is inversely related to the concentration of unlabeled 6-keto-PGF1α in the sample. nih.gov This method has a detection range of 30 fmol to 10 pmol. nih.gov
| Solid-Phase Immunoassay Feature | Microplate-Based RIA | Tube-Based EIA | Source |
| Solid Support | Microplate wells | Polystyrene tube | nih.govnih.gov |
| Tracer/Label | Radiolabeled prostaglandin | β-galactosidase enzyme | nih.govnih.gov |
| Assay Time | < 2 hours | Not specified | nih.gov |
| Sensitivity | ~20 pg per well | 30 fmol - 10 pmol | nih.govnih.gov |
| Correlation | High correlation (r=0.99) with magnetic particle-based assay | High correlation (r=0.994) with RIA after HPLC purification | nih.govnih.gov |
Chromatographic and Mass Spectrometric Approaches
To overcome the specificity limitations sometimes encountered with immunoassays, chromatographic and mass spectrometric methods are employed. These techniques offer a higher degree of analytical specificity and are considered reference methods for the quantification of 6-keto-PGF1α.
High-Performance Liquid Chromatography (HPLC) coupled with Radioimmunoassay
The combination of High-Performance Liquid Chromatography (HPLC) with RIA provides a powerful tool for the accurate quantification of 6-keto-PGF1α. In this two-step approach, HPLC is first used to separate 6-keto-PGF1α from other prostaglandins and interfering substances in the biological matrix. The fractions containing 6-keto-PGF1α are then collected and quantified using a highly sensitive RIA.
This coupling of techniques is particularly useful when dealing with complex biological samples where immunoassays alone may yield artificially high results due to interfering substances. nih.gov For instance, when crude extracts of human serum were analyzed by a solid-phase enzyme immunoassay, the apparent concentration of 6-keto-PGF1α was high. nih.gov However, after purification of the extract by HPLC, the subsequent immunoassay results showed a very good correlation (r = 0.994) with RIA, and the validity of the measurements was confirmed by gas chromatography-selected ion monitoring. nih.gov This highlights the importance of chromatographic separation for achieving accurate quantification with immunoassays in certain sample types.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules like 6-keto-PGF1α in biological matrices. This highly sensitive and specific method involves the separation of the analyte by HPLC followed by its detection and quantification by a tandem mass spectrometer.
Validated LC-MS/MS methods have been developed for the quantification of 6-keto-PGF1α in human plasma and urine. nih.govnih.gov Sample preparation typically involves a solid-phase extraction step to enrich the analyte and remove interfering components. nih.gov The use of a stable isotope-labeled internal standard, such as 6-keto-PGF1α-d4, is crucial for accurate quantification. nih.gov Detection is achieved using selected reaction monitoring (SRM), which provides a high degree of specificity. nih.gov
These methods have been rigorously validated for parameters such as precision, accuracy, stability, and linearity. nih.govnih.gov For instance, one validated method for human plasma demonstrated an inter-batch precision of better than 12.7% and an inter-batch accuracy between 97.3% and 100.8% over a concentration range of 50.0–5000 pg/mL. nih.gov Using such validated LC-MS/MS methods, the mean concentration of 6-keto-PGF1α in the plasma of healthy donors has been measured at 1.9 ± 0.8 pg/mL, while in urine, the mean concentration was found to be 92 ± 51 pg/mL. nih.gov
| LC-MS/MS Method Validation Parameter (Human Plasma) | Result | Source |
| Concentration Range | 50.0–5000 pg/mL | nih.gov |
| Inter-batch Precision | < 12.7% | nih.gov |
| Inter-batch Accuracy | 97.3% - 100.8% | nih.gov |
| Analyte Stability (Plasma) | Stable for 20h at room temp, 3 freeze-thaw cycles, 96 days at -25°C | nih.gov |
| Mean Concentration (Healthy Donors) | 1.9 ± 0.8 pg/mL | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification
Gas chromatography-mass spectrometry (GC-MS) stands as a robust and reliable method for the quantification of 6-keto-PGF1α and its metabolites, particularly in urine. This technique offers high chromatographic separation power and reproducible retention times. A key advantage of GC-MS is the generation of reproducible molecular fragmentation patterns, which is instrumental for metabolite identification. The electron ionization (EI) spectra produced are stable and compound-specific, allowing for confirmation of chemical identities by comparing the measured spectra with existing spectral libraries such as those from the National Institute of Standards and Technology (NIST).
For the analysis of prostaglandins like 6-keto-PGF1α, which are typically non-volatile, a derivatization step is necessary to increase their volatility and thermal stability. This often involves a two-step process of methoximation of carbonyl groups followed by silylation of polar functional groups.
A modified GC-MS assay for the measurement of 2,3-dinor-6-keto-PGF1α, a major urinary metabolite of 6-keto-PGF1α, has been developed to simplify and shorten sample preparation time. This is achieved by replacing multiple extraction steps with reversed-phase column extraction and modifying derivatization procedures. This refined method has demonstrated a precision of +/- 5% and an accuracy of 98%. The lower limit of detection in urine is approximately 15 pg/mg creatinine.
Two-Dimensional Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (2D-LC/MS/MS)
Two-dimensional liquid chromatography coupled with tandem mass spectrometry (2D-LC/MS/MS) represents a cutting-edge approach for the analysis of prostaglandins in complex biological matrices like human plasma. This technique significantly enhances peak capacity and resolving power by employing two different chromatographic separation mechanisms. In a typical setup for prostaglandin analysis, an online 2D-LC/MS/MS system might utilize two reversed-phase analytical columns. While an acidic buffer may be used for both separation dimensions, different organic solvents, such as methanol (B129727) for the first dimension and acetonitrile (B52724) for the second, are employed to maximize the resolving power.
This methodology has been successfully developed and validated for the simultaneous determination of various prostaglandins. The high selectivity and sensitivity of 2D-LC/MS/MS are demonstrated by a significantly lower limit of quantitation. For instance, in the analysis of similar prostaglandins, a lower limit of quantitation of 0.5 pg/mL for prostaglandin E2 (PGE2) and 2.5 pg/mL for prostaglandin F2alpha (PGF2α) and its metabolite has been achieved. The linearity of the system has been demonstrated across calibration ranges of 0.5-50 pg/mL for PGE2 and 2.5-500 pg/mL for PGF2α and its metabolite, with acceptable precision and accuracy.
Sample Preparation Techniques for Biological Fluids
Effective sample preparation is a critical step to ensure the accuracy and reliability of 6-keto-PGF1α quantification. The primary goals are to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample.
For the analysis of 6-keto-PGF1α and its metabolites in human plasma using LC-MS/MS, a common and effective technique is solid-phase extraction (SPE) . This method often involves a combination of extraction steps to enrich the analytes and further clean up the sample. For instance, a solid-phase extraction step can be combined with a column switching approach for analyte enrichment.
In some GC-MS assays, sample preparation time has been significantly reduced by replacing numerous extraction steps with reversed-phase column extraction . This simplification, along with modified derivatization procedures, streamlines the workflow without compromising the quality of the results.
Another approach, particularly for urine and plasma samples, involves spiking the sample with an internal standard, such as 6-keto-PGF1α-d4, followed by purification using immuno-affinity chromatography . This highly specific method isolates the target analyte, leading to a cleaner sample for subsequent analysis by LC/MS/MS.
Analytical Validation and Performance Characteristics (Sensitivity, Specificity, Reproducibility)
The validation of any analytical method is paramount to ensure that the generated data is reliable and reproducible. This involves assessing several key performance characteristics, including sensitivity, specificity, and reproducibility.
Sensitivity is often defined by the lower limit of detection (LOD) and the lower limit of quantitation (LLOQ). For a GC-MS assay for a metabolite of 6-keto-PGF1α, the LOD in urine was found to be approximately 15 pg/mg creatinine. In an LC/MS/MS method for 6-keto-PGF1α in human urine and plasma, the mean concentration in plasma was determined to be 1.9 ± 0.8 pg/ml.
Specificity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of tandem mass spectrometry (MS/MS) provides high specificity through selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for the analyte are monitored.
Reproducibility is assessed by determining the precision and accuracy of the method. An HPLC-MS/MS method for 6-keto-PGF1α and its metabolites in human plasma was validated over a concentration range of 50.0-5000 pg/mL for 6-keto-PGF1α. The inter-batch precision for 6-keto-PGF1α was better than 12.7%, and the inter-batch accuracy was between 97.3% and 100.8%. nih.gov
The stability of the analyte in the biological matrix under various conditions is also a critical aspect of validation. For 6-keto-PGF1α and its metabolites in plasma, stability has been demonstrated for 20 hours at room temperature, through three freeze-thaw cycles, for 96 days at -25 °C storage, and for 50 hours in the autosampler tray at room temperature. nih.gov
Below are interactive data tables summarizing the performance characteristics of a validated HPLC-MS/MS method for the quantification of 6-keto-prostaglandin F1alpha and its metabolites in human plasma. nih.gov
Validation Parameters for this compound Quantification
| Parameter | This compound |
| Concentration Range | 50.0-5000 pg/mL |
| Inter-batch Precision | <12.7% |
| Inter-batch Accuracy | 97.3% - 100.8% |
Validation Parameters for Metabolites of this compound
| Parameter | 2,3-dinor-6-keto-prostaglandin F1alpha | 6,15-diketo-13,14-dihydro-prostaglandin F1alpha |
| Concentration Range | 100-10,000 pg/mL | 50.0-5000 pg/mL |
| Inter-batch Precision | <9.2% | <9.4% |
| Inter-batch Accuracy | 97.5% - 103.0% | 92.0% - 100.0% |
Advanced Research Directions and Future Perspectives
Investigation of Novel Signaling Pathways Involving 6-Keto-prostaglandin F1alpha
This compound (6-keto-PGF1α) is the stable, inactive hydrolysis product of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. caymanchem.comcaymanchem.com Consequently, most research on signaling pathways focuses on its precursor, PGI2, which exerts its biological effects by binding to the G-protein coupled prostacyclin receptor (IP receptor). researchgate.net All eicosanoids, including PGI2, function locally at their site of synthesis through such receptor-mediated G-protein linked signaling pathways. hmdb.ca The discovery of the conversion of a bicyclic prostanoid structure into 6-keto-PGF1α was a key step in understanding this new pathway of arachidonic acid metabolism. nih.gov
Recent research has begun to elucidate specific upstream signaling events that trigger the synthesis of PGI2 and, consequently, the production of 6-keto-PGF1α. For example, studies have shown that certain non-esterified fatty acids (NEFAs), such as oleic acid and linoleic acid, can stimulate the production of 6-keto-PGF1α in vascular smooth muscle cells (VSMCs). ahajournals.orgnih.gov This stimulation appears to be independent of the protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) signaling pathways. ahajournals.org Instead, evidence points towards a mechanism involving an increase in intracellular calcium (Ca2+), which in turn could activate phospholipase A2, a key enzyme in the arachidonic acid cascade that leads to the generation of cyclooxygenase (COX) products like PGI2. ahajournals.orgnih.gov
Future investigations are aimed at identifying other novel pathways that regulate PGI2 synthesis. This includes exploring how different stimuli, beyond fatty acids and inflammatory signals, can modulate the activity of enzymes like prostacyclin synthase (PGIS). Understanding these upstream regulatory networks is crucial, as the resulting 6-keto-PGF1α levels serve as a direct reflection of PGI2's biosynthetic activity.
Identification of Additional Biological Functions Beyond a Biomarker Role
While 6-keto-PGF1α is primarily recognized and utilized as a stable marker for the in vivo biosynthesis of the highly unstable PGI2, the question of whether it possesses intrinsic biological activity remains a subject of investigation. caymanchem.com It is generally considered an inactive metabolite. caymanchem.com However, the complexity of eicosanoid biology allows for the possibility of currently unknown functions.
Historically, prostaglandins (B1171923) and their metabolites have been viewed through the lens of their most potent actions. PGI2 is a powerful vasodilator and anti-aggregator, and its stable metabolite, 6-keto-PGF1α, has been an invaluable tool for quantifying its production. caymanchem.comnih.gov Research has identified various biological roles for the broader eicosanoid family, including involvement in inflammation, membrane stabilization, and lipid metabolism. hmdb.cafoodb.ca
Future research may explore whether 6-keto-PGF1α can interact with other receptors, perhaps with lower affinity than PGI2, or if it acts as a modulator of enzymatic activity. Investigating potential roles in cellular signaling, even subtle ones, could reveal new dimensions to the prostacyclin pathway. Advanced metabolomics and systems biology approaches may uncover correlations between 6-keto-PGF1α levels and other cellular processes, providing clues to potential functions beyond simply being a stable end-product.
Genetic and Epigenetic Regulation of this compound Synthesis and Metabolism
The synthesis of 6-keto-PGF1α is directly dependent on the production of its precursor, PGI2. This production is a multi-step enzymatic process governed by genes encoding key enzymes, primarily cyclooxygenase (COX) and prostacyclin synthase (PGIS). researchgate.net Therefore, the genetic and epigenetic regulation of these enzymes is paramount in controlling the levels of 6-keto-PGF1α.
Genetic polymorphisms in the PTGIS gene (encoding PGIS) or the PTGS1 and PTGS2 genes (encoding COX-1 and COX-2, respectively) could lead to variations in enzyme expression or activity, thereby altering an individual's capacity to produce PGI2 and 6-keto-PGF1α. Research into these genetic variations could explain differences in cardiovascular health and inflammatory responses among populations.
Epigenetic mechanisms, such as DNA methylation and histone modification, represent another layer of regulation. These processes can modify gene expression without changing the underlying DNA sequence. For instance, the methylation status of the promoter regions of the PTGIS or PTGS2 genes could influence their transcription rates in response to physiological or pathological stimuli. Environmental factors are known to impact the epigenome, suggesting a potential link between environment, epigenetic regulation of prostaglandin (B15479496) synthesis, and disease susceptibility. Future studies focusing on the epigenetic landscape of prostaglandin-synthesizing genes will be critical to understanding how factors like diet, stress, and toxins can modulate 6-keto-PGF1α levels and associated physiological processes.
Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity
The accurate measurement of 6-keto-PGF1α is fundamental to its use as a biomarker. Over the years, analytical methods have evolved significantly, moving towards greater sensitivity and specificity.
Early methods relied heavily on radioimmunoassay (RIA). nih.gov However, a major challenge with RIA is the potential for cross-reactivity with other eicosanoid metabolites present in biological samples like urine, which can lead to markedly elevated and variable results. nih.gov To overcome this, RIA is often combined with chromatographic purification steps, such as silicic acid, Sephadex LH-20, or high-performance liquid chromatography (HPLC), to isolate 6-keto-PGF1α before quantification. nih.gov
The reference method for quantification is now considered to be mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique, particularly using high-resolution gas chromatography-negative-ion chemical ionization mass spectrometry (HRGC-NICIMS), offers high specificity. nih.gov The process often involves an initial immunoaffinity purification of 6-keto-PGF1α from the sample matrix (e.g., urine or plasma) followed by derivatization to make the compound volatile for GC analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This has become a widely used method for quantifying a broad range of eicosanoids, including 6-keto-PGF1α, in various biological samples. caymanchem.comcaymanchem.com The use of a deuterated internal standard, such as 6-keto-prostaglandin F1α-d4, is crucial for accurate quantification by correcting for sample loss during extraction and for variations in instrument response. caymanchem.com
Future advancements will likely focus on further improving the throughput and sensitivity of these MS-based methods, enabling the detection of minute changes in 6-keto-PGF1α levels in smaller sample volumes and facilitating large-scale clinical and epidemiological studies.
Table 1: Comparison of Analytical Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled antigen to a limited number of antibody binding sites. | High sensitivity, relatively low cost. | Potential for cross-reactivity with other metabolites, requires handling of radioactive materials. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | High specificity and accuracy, considered a reference method. nih.gov | Requires sample derivatization, can be time-consuming. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation of compounds followed by mass analysis of the parent ion and its fragments. | High sensitivity and specificity, suitable for multiplexing (analyzing multiple compounds simultaneously). caymanchem.comcaymanchem.com | Higher equipment cost. |
Translational Research: From Basic Science to Clinical Applications
The role of 6-keto-PGF1α as a biomarker is being actively explored in a variety of clinical contexts, reflecting the central role of its parent compound, PGI2, in vascular homeostasis and inflammation.
In septic shock , elevated plasma levels of 6-keto-PGF1α have been observed. One study found that median plasma levels in non-survivors were significantly higher (229 pg/ml) compared to survivors (30 pg/ml) and control patients (<4 pg/ml), suggesting that increased PGI2 formation may play a role in the pathophysiology of septic shock and could serve as a prognostic indicator. nih.gov
In vascular diseases , particularly those associated with diabetes, 6-keto-PGF1α is of significant interest. Prostacyclin's vasodilatory and anti-platelet aggregation properties are crucial for microvascular health. Research has shown that serum from diabetic patients stimulates significantly lower production of 6-keto-PGF1α from cultured human endothelial cells compared to serum from non-diabetic controls, pointing to impaired prostacyclin production as a potential contributor to diabetic angiopathies. nih.gov
In pulmonary hypertension (PH) , an impaired PGI2 pathway has been noted. Studies have found decreased levels of 6-keto-PGF1α in human pulmonary arteries and that its production is inversely correlated with mean pulmonary artery pressure, highlighting its potential as a biomarker for disease severity. researchgate.net
Table 2: this compound as a Clinical Biomarker
| Clinical Condition | Finding | Potential Implication |
|---|---|---|
| Septic Shock | Plasma levels are significantly elevated, particularly in non-survivors. nih.gov | Prognostic marker for mortality. |
| Diabetes Mellitus | Serum from diabetic patients stimulates less 6-keto-PGF1α production by endothelial cells. nih.gov | Diagnostic marker for endothelial dysfunction and risk of microangiopathy. |
| Pulmonary Hypertension | Production is decreased in pulmonary arteries and is inversely correlated with disease severity. researchgate.net | Biomarker for disease progression and severity. |
Further validation requires large, prospective clinical trials to establish standardized measurement protocols and clinical cutoff values for using 6-keto-PGF1α in diagnosis, prognosis, and monitoring therapeutic responses.
Because 6-keto-PGF1α is a stable, inactive metabolite, it is not a direct therapeutic target. caymanchem.com Instead, therapeutic strategies focus on modulating the PGI2 pathway, for which 6-keto-PGF1α serves as a critical biomarker to monitor treatment efficacy. The goal is typically to increase the levels of the biologically active PGI2.
One major approach is the use of PGI2 analogues . These are synthetic, more stable molecules that mimic the action of endogenous PGI2 by activating the IP receptor. They are an established therapy for conditions like pulmonary arterial hypertension. researchgate.net Monitoring urinary or plasma 6-keto-PGF1α can help understand the underlying deficiency in endogenous PGI2 production in these patients.
Another potential strategy is to target the enzymes responsible for PGI2 synthesis. For example, gene therapy approaches aimed at increasing the expression of prostacyclin synthase (PGIS) have shown promise in animal models of pulmonary hypertension. researchgate.net In such a scenario, measuring 6-keto-PGF1α would be essential to confirm the success of the gene transfer and the restoration of PGI2 production.
Future research could also focus on developing small molecules that enhance the activity of PGIS or protect it from oxidative inactivation. The success of these novel therapeutic interventions would be tracked by observing a corresponding increase in 6-keto-PGF1α levels, reinforcing its role as an indispensable surrogate marker in the development of new treatments for cardiovascular and inflammatory diseases.
Comparative Studies Across Species and Disease Models
Comparative studies of 6-keto-prostaglandin F1α (6-keto-PGF1α), the stable metabolite of prostacyclin (PGI2), across different species and within various disease models are crucial for understanding its physiological and pathophysiological roles. These investigations reveal species-specific differences in prostacyclin biosynthesis and highlight the varying importance of the prostacyclin pathway in different diseases.
In animal models of septic shock, a delayed and prolonged increase in 6-keto-PGF1α has been reported. For instance, in rats with peritonitis induced by cecal ligation, plasma levels of 6-keto-PGF1α were significantly elevated compared to sham-operated controls. nih.gov This elevation was observed at 6, 12, and 24 hours after the procedure in a model with cecal ligation and puncture. nih.gov Similarly, in patients with septic shock, central venous plasma concentrations of 6-keto-PGF1α were found to be elevated. nih.gov
Cardiovascular disease models have also been a significant focus of 6-keto-PGF1α research. In isolated mouse aorta, the production of 6-keto-PGF1α is predominantly driven by the cyclooxygenase-1 (COX-1) enzyme. researchgate.netresearchgate.net Studies using mouse models have shown that genetic deletion of COX-1, but not COX-2, dramatically reduces prostacyclin release from the aorta. researchgate.net In the context of hypertension, spontaneously hypertensive rats have been used to study the effects of dietary fats on cardiovascular parameters, where alterations in eicosanoid pathways, including prostacyclin, are of interest. mdpi.com Furthermore, in human studies, lipids have been shown to stimulate the production of 6-keto-PGF1α in dorsal hand veins, suggesting a role for fatty acids in modulating vascular prostacyclin levels. researchgate.netnih.gov
In the realm of respiratory diseases, animal models of pulmonary hypertension have demonstrated alterations in the prostacyclin pathway. researchgate.net Research in a rat model of pulmonary arterial hypertension (PAH) has suggested that therapies may exert their effects in part through the modulation of prostacyclin levels, as indicated by changes in 6-keto-PGF1α. researchgate.net In a mouse model of acute lung injury, therapeutic interventions have been shown to ameliorate the condition, with associated changes in arachidonic acid metabolites, including 6-keto-PGF1α. caymanchem.com
The following table summarizes findings from comparative studies of 6-keto-PGF1α in various species and disease models.
| Species/Model | Disease/Condition | Key Findings Regarding 6-keto-PGF1α |
| Human | Septic Shock | Elevated plasma levels in non-survivors compared to survivors and controls. nih.gov |
| Human | Diabetes | Serum from diabetic patients caused lower prostacyclin production (measured as 6-keto-PGF1α) from cultured human endothelial cells. nih.gov |
| Rat | Septic Peritonitis | Significantly elevated plasma levels at 6, 12, and 24 hours post-induction. nih.gov |
| Mouse | Isolated Aorta (General Vascular) | Production is primarily driven by COX-1, with COX-1 gene deletion causing a >10-fold reduction. researchgate.net |
| Dog | Persistent Ductus Arteriosus | The distribution of 6-keto-PGF1α resembled the localization of prostacyclin synthase in the normal ductus arteriosus. researchgate.net |
| Rat | Granulosa Cells (Reproductive) | Luteinizing hormone (LH) and a potent LHRH agonist stimulated 6-keto-PGF1α production in vitro. nih.gov |
Integration with Multi-omics Approaches (e.g., Metabolomics, Proteomics) for Systems Biology Understanding
The integration of 6-keto-PGF1α measurements with multi-omics technologies, such as metabolomics and proteomics, is advancing a systems biology understanding of its role in health and disease. These approaches allow for the simultaneous analysis of a vast number of molecules, providing a more comprehensive picture of the biological pathways influenced by or influencing prostacyclin signaling.
Metabolomics, the large-scale study of small molecules, has been instrumental in placing 6-keto-PGF1α within the broader context of the eicosanoid network. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the simultaneous quantification of 6-keto-PGF1α and a wide array of other lipid mediators derived from arachidonic acid. caymanchem.comnih.gov This technique has been applied in studies of acute spinal cord injury, where LC-MS/MS-based arachidonic acid metabolomics revealed upregulation of both cyclooxygenase and lipoxygenase products, including 6-keto-PGF1α. caymanchem.comcaymanchem.com Similarly, in studies of severe COVID-19, quantitative profiling of inflammatory and pro-resolving lipid mediators in the lungs of intubated patients showed extensive levels of eicosanoids, including 6-keto-PGF1α. caymanchem.com These metabolomic studies provide a snapshot of the complex inflammatory milieu and help to elucidate the interplay between different signaling lipids.
Proteomics, the large-scale analysis of proteins, can complement metabolomic data by identifying changes in the expression and activity of enzymes and receptors involved in the prostacyclin pathway. For example, proteomic analyses of vascular tissue in cardiovascular disease models could reveal alterations in the expression of prostacyclin synthase, cyclooxygenases, or the prostacyclin receptor (IP receptor). While direct proteomic studies focusing solely on 6-keto-PGF1α are less common, the broader field of cardiovascular proteomics often investigates pathways where prostacyclin signaling is a key component.
The combination of metabolomic and proteomic data allows for a more integrated understanding of the regulation and function of the prostacyclin pathway. For instance, an increase in 6-keto-PGF1α levels (metabolomics) could be correlated with an upregulation of prostacyclin synthase (proteomics) in a specific disease state. This multi-omics approach is crucial for constructing comprehensive models of cellular signaling and for identifying novel therapeutic targets.
The table below provides examples of how multi-omics approaches are being used to study 6-keto-PGF1α.
| Omics Approach | Application/Disease Model | Key Insights |
| Metabolomics (LC-MS/MS) | Acute Spinal Cord Injury | Revealed upregulation of 5-lipoxygenase and COX-2 products, including 6-keto-PGF1α. caymanchem.comcaymanchem.com |
| Metabolomics (LC-MS/MS) | Severe COVID-19 | Detected high levels of eicosanoids and docosanoids, including 6-keto-PGF1α, in the lungs of patients. caymanchem.com |
| Metabolomics (LC-MS/MS) | Human and Mouse Eosinophils | Demonstrated differences in the ability to biosynthesize various eicosanoids, including 6-keto-PGF1α, between species. caymanchem.com |
| Metabolomics (UHPLC-MS/MS) | Human Adolescents and Mouse Plasma | Enabled quantitative profiling of inflammatory and pro-resolving lipid mediators, including 6-keto-PGF1α. caymanchem.com |
Role in Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products, is implicated in a wide range of pathological conditions. mdpi.commdpi.com 6-keto-PGF1α, as a marker of prostacyclin production, is intricately linked with oxidative stress, both as a potential modulator and as a substance whose production can be influenced by oxidative events.
The generation of prostacyclin, and therefore 6-keto-PGF1α, is dependent on the enzymatic activity of cyclooxygenases, which can be influenced by the cellular redox state. In conditions of increased oxidative stress, such as in the presence of high levels of nonesterified fatty acids (NEFAs), the production of cyclooxygenase products can be enhanced. nih.gov For example, linoleic acid has been shown to increase oxidative stress and the activation of the transcription factor AP-1, which can regulate the expression of genes involved in inflammation and prostaglandin synthesis. researchgate.net This suggests that conditions associated with elevated NEFAs and oxidative stress may lead to increased 6-keto-PGF1α production.
Furthermore, peroxisome proliferator-activated receptor-γ coactivator (PGC)-1α, a master regulator of mitochondrial biogenesis and antioxidant defenses, plays a crucial role in mitigating oxidative stress. nih.govnih.gov Dysregulation of PGC-1α can lead to mitochondrial dysfunction, increased ROS production, and inflammation, all of which can impact prostaglandin synthesis. nih.gov PGC-1α regulates the expression of several mitochondrial antioxidant genes, and its downregulation can exacerbate oxidative injury. nih.gov While direct studies on the regulation of 6-keto-PGF1α by PGC-1α are limited, the known interplay between PGC-1α, oxidative stress, and inflammation suggests a potential indirect regulatory role.
The measurement of 6-keto-PGF1α in the context of other biomarkers of oxidative stress can provide a more complete picture of the pathophysiological state. For example, F2-isoprostanes, such as 8-iso-prostaglandin F2α, are considered reliable markers of lipid peroxidation and in vivo oxidative stress. nih.gov Co-measurement of 6-keto-PGF1α and F2-isoprostanes could help to distinguish between enzymatic and non-enzymatic lipid peroxidation processes and to better understand the balance between pro-inflammatory and anti-inflammatory lipid mediators in diseases characterized by oxidative stress.
The following table summarizes the key aspects of the relationship between 6-keto-PGF1α and oxidative stress.
| Aspect | Description |
| Influence of Oxidative Stress on 6-keto-PGF1α Production | Conditions of high oxidative stress, such as those induced by elevated nonesterified fatty acids, can lead to increased production of cyclooxygenase products, potentially including prostacyclin (measured as 6-keto-PGF1α). researchgate.netnih.gov |
| Modulation by Antioxidant Pathways | The PGC-1α pathway, a key regulator of mitochondrial function and antioxidant defenses, can influence the inflammatory and metabolic environment in which prostacyclin is synthesized. Dysregulation of PGC-1α can lead to increased oxidative stress, which may in turn affect 6-keto-PGF1α levels. nih.govnih.gov |
| 6-keto-PGF1α as Part of a Biomarker Panel for Oxidative Stress | Measuring 6-keto-PGF1α alongside established markers of oxidative stress, such as F2-isoprostanes, can provide a more nuanced understanding of the role of lipid mediators in diseases with an oxidative stress component. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
